2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. This reaction forms the thiazolidine ring through a cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pH levels .
Chemical Reactions Analysis
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like alkyl halides.
Scientific Research Applications
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be compared with other thiazolidine derivatives such as:
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide
These compounds share the thiazolidine core but differ in their substituents, which can significantly affect their biological activity and chemical properties .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(10)8-5(7)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFONBCPJIDLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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